5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride
Description
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c10-8-4-1-5-9-7(8)3-2-6-11-9;/h2-3,6,8H,1,4-5,10H2;1H |
InChI Key |
UTWBRDVKORXIRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of quinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydroquinoline is then subjected to amination reactions to introduce the amine group at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Structure Type | Amine Position | Molecular Formula | MW (g/mol) | CAS Number | Purity | Solubility (mM) | Storage Conditions |
|---|---|---|---|---|---|---|---|---|
| 5,6,7,8-THQ-5-amine hydrochloride | Tetrahydroquinoline | 5 | C₉H₁₃ClN₂ | 184.66 | 71569-15-8* | ≥97% | N/A | 2–8°C, inert gas |
| 5,6,7,8-THIQ-5-amine hydrochloride | Tetrahydroisoquinoline | 5 | C₉H₁₃ClN₂ | 184.67 | 1246552-20-4 | 95% | 5–10 (DMSO) | RT |
| (S)-5,6,7,8-THQ-8-amine dihydrochloride | Tetrahydroquinoline | 8 | C₉H₁₄Cl₂N₂ | 221.13 | 865303-57-7 | 95% | 10 (H₂O) | 2–8°C, inert gas |
| 2-Chloro-5,6,7,8-THQ | Tetrahydroquinoline | N/A | C₉H₁₀ClN | 167.64 | 655239-64-8 | 98% | N/A | RT |
*CAS for free base; hydrochloride form inferred from analogs.
References :
Research Findings
- Synthesis: THQ derivatives are synthesized via cyclocondensation of cyclohexenones with amines, followed by catalytic hydrogenation and HCl salt formation .
- Biological Activity: 5,6,7,8-THIQ-5-amine derivatives exhibit higher binding affinity to serotonin receptors compared to THQ analogs, attributed to the isoquinoline scaffold .
- Chiral Resolution : (S)-enantiomers of 8-amine derivatives show 2–3× greater potency in enzyme inhibition assays than (R)-forms .
Biological Activity
5,6,7,8-Tetrahydroquinolin-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a bicyclic structure that combines a quinoline ring with a saturated piperidine-like ring. This unique configuration contributes to its biological activity and interaction with various molecular targets. The compound has a molecular formula of CHN·HCl and a molar mass of approximately 148.21 g/mol.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems and various receptors. Notably:
- Neuroprotective Effects : The compound has shown potential in crossing the blood-brain barrier, suggesting neuroprotective effects that could be beneficial in treating neurological disorders such as Alzheimer's disease .
- Cholinergic Activity : It has been identified as a potential agent for alleviating memory dysfunction associated with decreased cholinergic activity. In studies involving scopolamine-induced memory deficits in mice, the compound demonstrated significant improvements in memory performance .
- Anticancer Properties : Structural similarities to other biologically active compounds have led to investigations into its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and exhibit cytotoxic effects against various cancer lines .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Neuroprotection | Potential to protect neurons and enhance cognitive function in animal models. |
| Anticancer | Induces apoptosis and inhibits growth in cancer cell lines. |
| Anti-inflammatory | Modulates inflammatory responses, showing promise in treating inflammatory diseases. |
| Antioxidant | Exhibits antioxidant properties, reducing oxidative stress in cells. |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound significantly improved memory retention in mice subjected to scopolamine treatment. The results indicated a reversal of memory deficits associated with acetylcholine depletion .
- Anticancer Activity : Research has shown that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. For instance, one study reported an IC value indicating effective cytotoxicity against A2780 ovarian cancer cells .
- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in conditions like arthritis or other chronic inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
